molecular formula C19H17ClN4OS B286887 [3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,5-dimethylphenyl ether

[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,5-dimethylphenyl ether

Katalognummer B286887
Molekulargewicht: 384.9 g/mol
InChI-Schlüssel: AIXZBHBNEWCRRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,5-dimethylphenyl ether, also known as CTM, is a novel compound with potential applications in scientific research.

Wirkmechanismus

The exact mechanism of action of [3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,5-dimethylphenyl ether is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, depression, and seizures. [3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,5-dimethylphenyl ether has been shown to increase the levels of GABA in the brain, which could be responsible for its anxiolytic, antidepressant, and anticonvulsant effects.
Biochemical and Physiological Effects:
[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,5-dimethylphenyl ether has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, as mentioned above. [3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,5-dimethylphenyl ether has also been shown to decrease the levels of glutamate, which is an excitatory neurotransmitter. This could be responsible for its anticonvulsant effects. [3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,5-dimethylphenyl ether has been found to have no significant effects on locomotor activity, indicating that it does not have sedative effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of [3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,5-dimethylphenyl ether is that it has been shown to have a high degree of selectivity for the GABAergic system, which could reduce the risk of side effects. [3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,5-dimethylphenyl ether has also been found to have a long half-life, which could make it a useful tool for studying the long-term effects of GABAergic drugs. One of the limitations of [3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,5-dimethylphenyl ether is that it has only been tested in animal models, and its effects in humans are not known.

Zukünftige Richtungen

There are a number of future directions for research on [3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,5-dimethylphenyl ether. One area of research could be to investigate its potential as a treatment for anxiety and depression in humans. Another area of research could be to investigate its potential as a treatment for epilepsy. Further studies could also be conducted to investigate the long-term effects of [3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,5-dimethylphenyl ether on the GABAergic system, as well as its potential for abuse and dependence. Finally, [3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,5-dimethylphenyl ether could be used as a tool for studying the role of the GABAergic system in various neurological disorders.

Synthesemethoden

The synthesis method of [3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,5-dimethylphenyl ether involves the reaction of 4-chlorobenzyl chloride with 1H-1,2,4-triazole-3-thiol to form 4-chlorobenzyl-1H-1,2,4-triazole-3-thiol. This intermediate compound is then reacted with 2,5-dimethylphenol in the presence of potassium carbonate and copper powder to form [3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,5-dimethylphenyl ether. The purity of [3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,5-dimethylphenyl ether can be improved by recrystallization from ethanol.

Wissenschaftliche Forschungsanwendungen

[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,5-dimethylphenyl ether has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the development of new drugs for the treatment of anxiety and depression. [3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,5-dimethylphenyl ether has also been shown to have anticonvulsant effects, which could make it a potential treatment option for epilepsy.

Eigenschaften

Molekularformel

C19H17ClN4OS

Molekulargewicht

384.9 g/mol

IUPAC-Name

3-[(4-chlorophenyl)methyl]-6-[(2,5-dimethylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H17ClN4OS/c1-12-3-4-13(2)16(9-12)25-11-18-23-24-17(21-22-19(24)26-18)10-14-5-7-15(20)8-6-14/h3-9H,10-11H2,1-2H3

InChI-Schlüssel

AIXZBHBNEWCRRG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)OCC2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)Cl

Kanonische SMILES

CC1=CC(=C(C=C1)C)OCC2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.